molecular formula C19H26N2O2 B2740956 N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1448033-57-5

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2740956
CAS No.: 1448033-57-5
M. Wt: 314.429
InChI Key: FDGAXNQHLLJMCW-UHFFFAOYSA-N
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Description

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a chemical compound with the molecular formula C19H26N2O2 and a molecular weight of 314429

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with cyclohex-3-enecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as stringent control of reaction parameters, is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with different functional groups.

Scientific Research Applications

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide: This compound has a similar structure but with a different position of the methoxy group on the piperidine ring.

    N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide: This compound has a methanesulfonamide group instead of a cyclohex-3-enecarboxamide group.

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-23-18-11-13-21(14-12-18)17-9-7-16(8-10-17)20-19(22)15-5-3-2-4-6-15/h2-3,7-10,15,18H,4-6,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAXNQHLLJMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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